CP-199330 - 158102-92-2

CP-199330

Catalog Number: EVT-264769
CAS Number: 158102-92-2
Molecular Formula: C28H24ClF3N2O6S
Molecular Weight: 609.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-199330 is a cysteinyl LT1 receptor antagonist that is equipotent to marketed cysLT1 receptor antagonists zafirlukast and pranlukas. It is devoid of liver toxicity.
Source and Classification

CP-199330 is classified as a cysteinyl leukotriene receptor antagonist. These compounds inhibit the action of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. The specific chemical identity of CP-199330 is characterized by its unique molecular structure, which contributes to its biological activity .

Synthesis Analysis

The synthesis of CP-199330 involves a multi-step process, primarily utilizing asymmetric sequential hydrogenation techniques. The key steps include:

  1. Starting Materials: The synthesis begins with α,β-unsaturated ketones as starting materials.
  2. Catalyst: An iridium/f-Ampha complex serves as the catalyst for the hydrogenation process.
  3. Conditions: The reaction conditions are optimized for high turnover numbers and enantioselectivity, ensuring the production of enantiopure compounds suitable for pharmacological use.

The methodology has been demonstrated to be efficient on a gram scale, making it viable for pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of CP-199330 is C16_{16}H15_{15}N3_{3}O2_{2}S, with a molecular weight of approximately 315.37 g/mol. Its structure features:

  • Core Structure: A thiazole ring fused with an aromatic system, which is critical for its biological activity.
  • Functional Groups: The presence of amine and ketone functional groups contributes to its interaction with biological targets.

The three-dimensional conformation of CP-199330 is essential for its binding affinity to the cysteinyl leukotriene receptor .

Chemical Reactions Analysis

CP-199330 participates in various chemical reactions typical for drug candidates:

  1. Receptor Binding: The primary reaction of interest is its binding to the cysteinyl leukotriene receptor 1, inhibiting the action of leukotrienes.
  2. Metabolism: In vivo studies indicate that CP-199330 undergoes metabolic transformations primarily through liver enzymes, although it has been noted to exhibit low hepatotoxicity compared to other compounds in its class.

These reactions are crucial for understanding both the therapeutic efficacy and safety profile of CP-199330 .

Mechanism of Action

The mechanism of action for CP-199330 involves:

  1. Antagonism: As a receptor antagonist, CP-199330 binds competitively to the cysteinyl leukotriene receptor 1, preventing leukotrienes from exerting their inflammatory effects.
  2. Downstream Effects: This blockade results in reduced bronchoconstriction and inflammation, making it beneficial in treating asthma and allergic responses.

Studies have shown that CP-199330 effectively reduces airway hyperreactivity in animal models, supporting its potential clinical utility .

Physical and Chemical Properties Analysis

CP-199330 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Experimental data suggest a melting point around 150–155 °C.

These properties are essential for formulating CP-199330 into pharmaceutical preparations .

Applications

CP-199330 has several significant applications in scientific research and medicine:

  1. Pharmaceutical Development: It serves as a lead compound in developing new treatments for asthma and allergic rhinitis.
  2. Research Tool: Researchers utilize CP-199330 to study the role of cysteinyl leukotrienes in inflammation and other pathophysiological processes.
  3. Potential Combination Therapies: Its mechanism suggests potential use in combination with other anti-inflammatory agents to enhance therapeutic outcomes.
Introduction to CP-199330 in Medicinal Chemistry

Historical Context and Discovery

CP-199330 (CAS 158102-92-2) emerged in the late 1990s as part of Pfizer's chromanol chemical series designed to target cysteinyl leukotriene (CysLT) pathways. Its discovery was driven by the need to overcome hepatotoxicity limitations of earlier CysLT1 antagonists like CP-85,958. Preclinical studies confirmed CP-199330’s oral efficacy and negligible liver toxicity in rat and monkey models, positioning it as a safer alternative for asthma therapy [2] [8]. The compound’s development reflected a strategic shift toward metabolic stability and receptor specificity in leukotriene modulator design.

Role in Cysteinyl Leukotriene-1 (LT1) Receptor Antagonism

CP-199330 acts as a potent, selective antagonist of the CysLT1 receptor (Ki < 50 nM), which binds inflammatory mediators LTD4 and LTE4. By inhibiting this G protein-coupled receptor, CP-199330 blocks:

  • Smooth muscle contraction in airways
  • Vascular permeability and edema
  • Inflammatory cell migration (e.g., eosinophils) [1] [5]

Its efficacy persists in low-nanomolar concentrations, with >80% inhibition of LTD4-induced tracheal mucus secretion in vitro [7]. The molecular structure (C₂₈H₂₄ClF₃N₂O₆S, MW 609.01) features a chiral chromanol core critical for binding specificity to the CysLT1 receptor over other leukotriene isoforms [3].

Table 1: Key Pharmacological Properties of CP-199330

PropertyValue
Molecular Weight609.01 g/mol
CAS Number158102-92-2
Primary TargetCysLT1 Receptor
Binding Affinity (Ki)<50 nM for CysLT1
Oral BioavailabilityConfirmed in rat models
Metabolic StabilitySuperior to CP-85,958

Comparative Analysis with Contemporary LT1 Antagonists

CP-199330 shares structural and functional parallels with clinically approved CysLT1 antagonists but exhibits distinct advantages:

  • Potency Equivalence: Demonstrates comparable efficacy to zafirlukast and pranlukast in receptor-binding assays (IC₅₀ ~0.3–0.6 µM for LTD4 inhibition) but with a differentiated chromanol scaffold [2] [7].
  • Toxicity Profile: Unlike early chromanol-based antagonists (e.g., CP-85,958), CP-199330 and its analog CP-199,331 show no evidence of hepatotoxicity in preclinical studies [2].
  • Mechanistic Specificity: While zafirlukast non-specifically inhibits volume-regulated anion channels (VRACs) independently of CysLT1 [4], CP-199330’s action remains receptor-focused.

Table 2: Pharmacological Comparison of CysLT1 Antagonists

AntagonistIC₅₀ (LTD4 Inhibition)Oral EfficacyHepatotoxicity Risk
CP-199330~0.3 µMHighNone observed
Zafirlukast~0.6 µMHighLow
Pranlukast~0.3 µMHighLow
CP-85,958Similar to CP-199330ModerateHigh

Properties

CAS Number

158102-92-2

Product Name

CP-199330

IUPAC Name

N-[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C28H24ClF3N2O6S

Molecular Weight

609.0 g/mol

InChI

InChI=1S/C28H24ClF3N2O6S/c1-38-25-8-6-20(34-41(36,37)28(30,31)32)11-17(25)10-18-14-40-26-9-7-22(13-23(26)27(18)35)39-15-21-5-3-16-2-4-19(29)12-24(16)33-21/h2-9,11-13,18,27,34-35H,10,14-15H2,1H3/t18-,27-/m1/s1

InChI Key

MPAVKANPTWXZRO-DNOBIOAJSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

CP-199330; CP 199330; CP199330; UNII-V4WYK6T8QA; UNII-74573Q728X; CP-199330 sodium; CP-199330 monosodium salt.

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4

Isomeric SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)C[C@@H]2COC3=C([C@@H]2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.